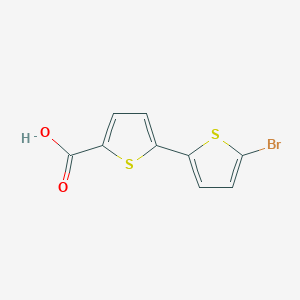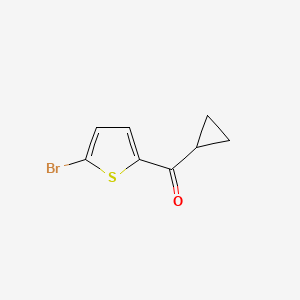
(5-Bromothiophen-2-yl)(cyclopropyl)methanone
Overview
Description
(5-Bromothiophen-2-yl)(cyclopropyl)methanone: is a chemical compound with the molecular formula C8H7BrOS and a molecular weight of 231.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a cyclopropyl group through a carbonyl (C=O) group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-bromothiophene as the starting material.
Reaction Steps: The process involves the formation of a Grignard reagent from 5-bromothiophene, followed by the reaction with cyclopropanone to form the desired compound.
Conditions: The reaction is usually carried out under anhydrous conditions, using a solvent such as diethyl ether or THF (tetrahydrofuran), and at a temperature range of -78°C to room temperature.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
(5-Bromothiophen-2-yl)(cyclopropyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-bromothiophene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound to 5-bromothiophene-2-ylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous medium at room temperature.
Reduction: LiAlH4, in ether solvent at low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation: 5-bromothiophene-2-carboxylic acid.
Reduction: 5-bromothiophene-2-ylmethanol.
Substitution: Various substituted 5-bromothiophenes.
Scientific Research Applications
(5-Bromothiophen-2-yl)(cyclopropyl)methanone: has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (5-Bromothiophen-2-yl)(cyclopropyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
(5-Bromothiophen-2-yl)(cyclopropyl)methanone: is unique due to its specific structural features, such as the presence of the bromine atom and the cyclopropyl group. Similar compounds include:
5-Bromothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of the ketone.
5-Bromothiophene-2-ylmethanol: Similar structure but with a hydroxyl group instead of the ketone.
5-Bromothiophene-2-ylmethylamine: Similar structure but with an amine group instead of the ketone.
These compounds differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-7-4-3-6(11-7)8(10)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDKZIALCHFNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1526435.png)
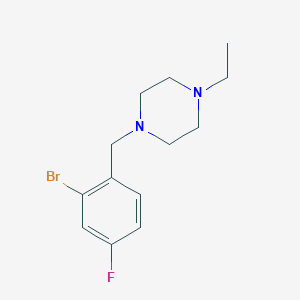
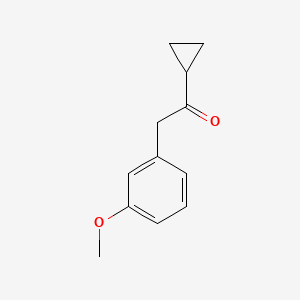
![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)
![N-{[4-(Aminomethyl)phenyl]methyl}acetamide](/img/structure/B1526446.png)

![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)
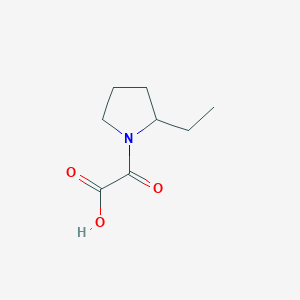
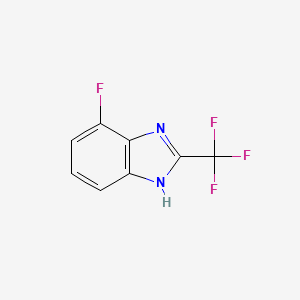
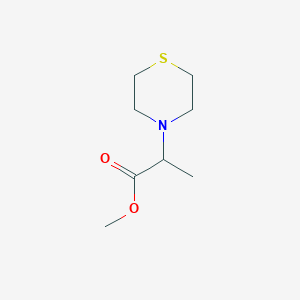
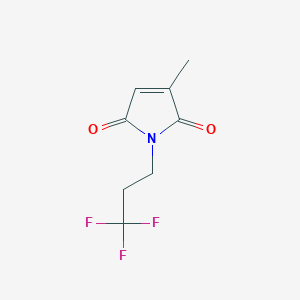

![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)
